5,9-Dimethylheptadecane

描述

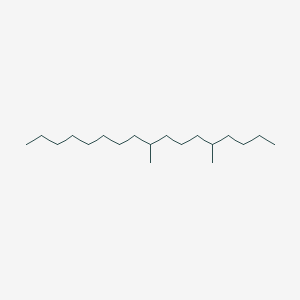

Structure

2D Structure

3D Structure

属性

CAS 编号 |

108195-53-5 |

|---|---|

分子式 |

C₁₉H₄₀ |

分子量 |

268.52 |

IUPAC 名称 |

5,9-dimethylheptadecane |

InChI |

InChI=1S/C19H40/c1-5-7-9-10-11-12-15-19(4)17-13-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3 |

SMILES |

CCCCCCCCC(C)CCCC(C)CCCC |

同义词 |

5,9-Dimethyl-heptadecane |

产品来源 |

United States |

Isolation and Structural Elucidation from Biological Matrices

Extraction Methodologies from Biological Sources

The initial step in isolating 5,9-Dimethylheptadecane from insects involves the careful extraction of the compound from the pheromone glands. A common and effective method is solvent extraction.

Researchers have successfully extracted this pheromone by dissecting the sex pheromone glands from female moths during their calling phase, which is typically in the early part of the scotophase (dark period). nih.gov These dissected glands are then immersed in a non-polar solvent.

Common Solvents and Techniques:

Solvent: n-Hexane is a frequently used solvent due to its high volatility, which simplifies sample concentration, and its effectiveness in dissolving non-polar compounds like hydrocarbons. nih.gov

Procedure: A small number of pheromone glands (e.g., 15) are submerged in a minimal volume (e.g., 20 μl) of n-hexane within a conical vial to create a concentrated extract. nih.gov This process is typically carried out for a specific duration to ensure efficient extraction of the cuticular and glandular hydrocarbons.

The resulting crude extract contains a mixture of compounds, including the target this compound, along with other hydrocarbons and potential contaminants.

Chromatographic Separation Techniques for this compound

Due to the complexity of the biological extract, chromatographic techniques are essential to separate this compound from other components. Gas chromatography (GC) is the primary method employed for this purpose, often coupled with a detector for preliminary analysis or a mass spectrometer for definitive identification.

High-resolution capillary GC columns are utilized to achieve the necessary separation of closely related compounds. researchgate.net The choice of the stationary phase is critical for resolving branched alkanes from unbranched ones and other constituents in the extract.

| Parameter | Description | Source |

| Technique | Gas Chromatography (GC) | researchgate.net |

| Column Type | High-resolution fused silica (B1680970) capillary columns (e.g., 30m or 50m) | researchgate.net |

| Stationary Phases | Non-polar phases like SE-30 or Cp Sil 8 CB are effective for separating hydrocarbons. | researchgate.net |

| Detection | Flame Ionization Detector (FID) for quantification or coupled with Electroantennographic Detection (EAD) to identify biologically active components. | researchgate.net |

The retention time of the compound on the GC column provides the first piece of evidence for its identification, especially when compared against a synthetic standard. In the case of the L. scitella extract, the biologically active component showed a retention time very close to that of octadecane. researchgate.net

Spectroscopic Characterization for Structural Confirmation of Isolated this compound

Following chromatographic separation, various spectroscopic methods are employed to unambiguously determine the molecular structure of the isolated compound as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile compounds from a mixture. mdpi.orgphytojournal.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments.

For this compound, a branched C19 hydrocarbon, the mass spectrum is characterized by a specific fragmentation pattern that helps in its identification. researchgate.net While the molecular ion peak (M+) may be weak or absent, the fragmentation pattern resulting from the cleavage at the branching points is key to determining the positions of the methyl groups.

Table of Expected Key MS Fragments: This table is illustrative of a typical fragmentation pattern for a dimethyl-branched alkane. Actual spectra may vary.

| m/z Value | Possible Fragment Identity | Significance |

| 268 | [C19H40]+ (Molecular Ion) | Indicates the molecular weight of the compound. |

| 239 | [M-C2H5]+ | Loss of an ethyl group. |

| 197 | [M-C5H11]+ | Cleavage at one of the branching points. |

| 155 | [M-C8H17]+ | Cleavage at the other branching point. |

| 85, 71, 57, 43 | Alkyl fragments | Characteristic series of ions for alkanes. |

Chemical Ionization (CI) with a reagent gas like acetonitrile (B52724) can also be used to confirm the molecular weight of the compound, as it often produces a more prominent adduct ion, such as (M+40)+. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While obtaining sufficient quantities of a pheromone from biological sources for NMR analysis can be challenging, data from synthetic samples confirm the structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the typical upfield region for alkanes.

~0.8-0.9 ppm: Doublets corresponding to the methyl protons of the two CH₃ groups at positions 5 and 9, and triplets for the terminal methyl groups. nih.govmdpi.com

~1.0-1.4 ppm: A complex multiplet region corresponding to the many methylene (B1212753) (CH₂) and methine (CH) protons along the hydrocarbon chain. nih.govmdpi.com

¹³C NMR: The carbon NMR spectrum provides more distinct signals for each unique carbon atom in the molecule.

~14 ppm: Signals for the terminal methyl carbons. mdpi.com

~19-20 ppm: Signals for the methyl carbons at the C5 and C9 branching points. mdpi.com

~22-38 ppm: A series of signals corresponding to the various methylene (CH₂) and methine (CH) carbons in the chain. mdpi.com The chemical shifts of carbons near the branching points are particularly diagnostic.

Illustrative ¹³C NMR Chemical Shift Data: The following table is based on data for analogous dimethylalkanes and provides expected chemical shift ranges. mdpi.com

| Carbon Position | Expected Chemical Shift (ppm) |

| Terminal CH₃ | ~14.1 |

| Branching CH₃ (C5 & C9) | ~19.7 |

| CH₂ carbons (chain) | ~22.7 - 37.5 |

| CH carbons (C5 & C9) | ~32.7 - 36.8 |

The presence of two chiral centers at C5 and C9 means that this compound can exist as four different stereoisomers. While standard NMR in an achiral solvent will not distinguish between enantiomers, it can differentiate between diastereomers, which may show slight differences in their ¹³C NMR spectra.

Infrared (IR) spectroscopy is used to identify the types of functional groups present in a molecule. For an alkane like this compound, the IR spectrum is relatively simple but characteristic. It is defined by the presence of carbon-hydrogen single bonds.

Characteristic IR Absorption Bands for this compound:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1450-1470 | C-H Bend | CH₂ (Scissoring) |

| 1370-1380 | C-H Bend | CH₃ (Symmetric Bending) |

These absorption bands confirm the hydrocarbon nature of the molecule, and the absence of significant peaks in other regions (e.g., C=O, O-H) confirms the lack of other functional groups, consistent with the structure of a saturated alkane. stanford.edu

Advanced Synthetic Methodologies for 5,9 Dimethylheptadecane and Its Stereoisomers

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective method for the synthesis of chiral compounds. The use of enzymes or whole-cell systems can provide access to specific stereoisomers that are often difficult to obtain through traditional chemical methods.

Baker's Yeast-Mediated Stereoselective Reduction Pathways

Baker's yeast (Saccharomyces cerevisiae) has been effectively employed in the synthesis of stereoisomers of 5,9-dimethylheptadecane. cabidigitallibrary.orglookchem.com This biocatalyst is particularly useful for the stereoselective reduction of ketones, a key step in establishing the desired chirality at the methyl-branched centers of the target molecule.

One notable approach involves the enantiomer-selective reduction of racemic citronellal. cabidigitallibrary.orglookchem.com This process yields (R)-citronellal, which then serves as a chiral precursor for a subsequent four-step synthesis to produce a mixture of (5S,9S)- and (5R,9S)-5,9-dimethylheptadecane. cabidigitallibrary.orglookchem.comlookchem.com The enzymes within the yeast, primarily oxidoreductases, facilitate the transfer of a hydride to the carbonyl group, leading to the formation of a chiral alcohol with a specific stereochemistry. tandfonline.combiomedpharmajournal.orgresearchgate.netfrontiersin.orgkyoto-u.ac.jp The stereoselectivity of this reduction can be influenced by various factors, including the substrate structure and reaction conditions. tandfonline.comkyoto-u.ac.jp This methodology has also been extended to the synthesis of related pheromones, such as (5SR,9S)-5,9-dimethylpentadecane. cabidigitallibrary.orglookchem.com

Chemo-Synthetic Routes

A variety of chemo-synthetic strategies have been developed to construct the carbon skeleton of this compound and control the stereochemistry of its chiral centers. These methods often involve multiple steps and utilize well-established organic reactions.

Multi-Step Elongation Strategies from Chiral Precursors (e.g., β-Citronellol)

The synthesis begins with the tosylation of β-citronellol, followed by a coupling reaction with ethylmagnesium bromide in the presence of dilithium (B8592608) tetrachlorocuprate to extend the carbon chain. tandfonline.com Subsequent allylic oxidation and further transformations lead to the final product. This approach has also been successfully applied to the synthesis of other related pheromones, such as 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane (B1234090). tandfonline.comnih.govoup.com While this method can produce the target compound, starting with a racemic precursor like (±)-β-citronellol results in a stereoisomeric mixture of the final product. tandfonline.comnih.govoup.com To obtain specific stereoisomers, an enantiomerically pure starting material, such as (S)-citronellol, can be used. vulcanchem.com

TosMIC Alkylation and Subsequent Reduction Protocols

A stereoselective synthesis of (5R,9R)-5,9-dimethylheptadecane has been accomplished using a methodology centered around the dialkylation of p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netharvard.edu TosMIC is a versatile reagent in organic synthesis, known for its ability to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.netwikipedia.org

This synthetic route involves the dialkylation of TosMIC with 1-iodo-2-methyl alkanes, which are themselves derived from the Evan's alkylation of a chiral auxiliary, ensuring stereochemical control. researchgate.netharvard.edu The key steps are the sequential alkylation of TosMIC with two different chiral alkyl halides. The resulting dialkylated TosMIC derivative then undergoes reductive elimination of the tosyl and isonitrile groups to furnish the final alkane structure. researchgate.netharvard.edu For the synthesis of (5R,9R)-5,9-dimethylheptadecane, the dialkylated TosMIC was treated with lithium in liquid ammonia (B1221849) to afford the product in an 80% yield for this final reduction step. harvard.edu This method has also been successfully applied to the synthesis of other related pheromone components. researchgate.netharvard.edu

SN2 Reaction Strategies Utilizing Chiral Tosylates (e.g., from Propylene (B89431) Oxide)

An effective method for the enantiospecific synthesis of all four stereoisomers of this compound relies on the coupling of two chiral building blocks. researchgate.net These building blocks are prepared from (R)- and (S)-propylene oxide, utilizing a stereospecific SN2 inversion of a secondary tosylate as the key reaction. researchgate.nettandfonline.comnih.gov

This strategy provides excellent control over the stereochemistry at the methyl-branched positions. The enantiomeric purity of the building blocks is typically confirmed by chiral HPLC analysis before their coupling to form the final product. researchgate.net The SN2 reaction ensures a complete inversion of the configuration at the chiral center of the tosylate, allowing for the predictable synthesis of the desired stereoisomer. researchgate.nettandfonline.com This approach has proven to be a reliable tool for constructing various chiral methyl-branched pheromones. tandfonline.com

Organocuprate-Mediated Coupling Reactions

Organocuprate reagents are widely used in organic synthesis for the formation of carbon-carbon bonds with high selectivity. wikipedia.orglibretexts.org In the synthesis of this compound, organocuprate-mediated coupling reactions have been employed to connect different fragments of the molecule.

One example involves the coupling of a tosylate with a Grignard reagent in the presence of a copper catalyst, such as dilithium tetrachlorocuprate. tandfonline.com For instance, the tosylate of (±)-β-citronellol was coupled with ethylmagnesium bromide to produce an intermediate olefin in a 77% yield for the two steps (tosylation and coupling). tandfonline.com Similarly, another key step in a multi-step synthesis involved the coupling of a tosylate with pentylmagnesium bromide using the same catalyst. tandfonline.com Organocuprate reagents can also be used in conjugate addition reactions and for the coupling of alkyl halides, providing a versatile tool for the construction of complex hydrocarbon chains like this compound. wikipedia.orglibretexts.orgresearchgate.net

Table of Synthetic Route Data

| Synthetic Route | Key Reagents/Steps | Starting Material(s) | Product(s) | Overall Yield | Reference(s) |

| Baker's Yeast Reduction | Saccharomyces cerevisiae | Racemic citronellal | (5S,9S)- and (5R,9S)-5,9-dimethylheptadecane | Not specified | cabidigitallibrary.orglookchem.comlookchem.com |

| Multi-Step Elongation | Tosylation, Grignard coupling with Li2CuCl4 | (±)-β-Citronellol | Stereoisomeric mixture of this compound | 22% | nih.govoup.com |

| TosMIC Alkylation | TosMIC, NaH, Li/NH3 | Chiral 1-iodo-2-methyl alkanes | (5R,9R)-5,9-dimethylheptadecane | 80% (for final reduction) | harvard.edu |

| SN2 of Chiral Tosylates | Chiral tosylates from propylene oxide | (R)- and (S)-Propylene oxide | All four stereoisomers of this compound | Not specified | researchgate.net |

| Organocuprate Coupling | Grignard reagent, Li2CuCl4 | Tosylate of (±)-β-citronellol | Intermediate olefin | 77% (for 2 steps) | tandfonline.com |

Electrochemical Synthesis Approaches (e.g., Kolbe Electrolysis)

Electrochemical methods, particularly Kolbe electrolysis, offer a unique approach to the synthesis of hydrocarbons like this compound. The Kolbe reaction involves the electrochemical decarboxylation of two carboxylic acid molecules (or carboxylate ions) to form a new carbon-carbon bond through a radical-mediated process. wikipedia.org

In the context of this compound synthesis, a notable application involves the Kolbe electrolysis of 4-methyldodecanoic acid and 3-methylheptanoic acid. This cross-coupling reaction yields a racemic mixture of this compound. vulcanchem.com While this method demonstrates the utility of electrochemistry in constructing the C19 backbone, it inherently lacks stereoselectivity, producing all possible stereoisomers. vulcanchem.com The general mechanism for a cross-Kolbe reaction is as follows:

R¹COO⁻ + R²COO⁻ → R¹-R¹ + R¹-R² + R²-R² + 2CO₂ + 2e⁻ wikipedia.org

This process generates a statistical mixture of homo-coupled (R¹-R¹) and hetero-coupled (R¹-R²) products, necessitating subsequent purification to isolate the desired this compound. Recent advancements, such as the use of rapid alternating polarity, have been shown to enhance the efficiency of Kolbe reactions and widen their substrate scope, potentially offering pathways to improve yields and reduce byproducts in similar syntheses. nsf.gov

The primary advantage of Kolbe electrolysis lies in its use of electricity as a clean reagent, often proceeding under mild conditions and minimizing the need for harsh chemical oxidants. rsc.org However, for applications requiring high stereopurity, such as the synthesis of biologically active pheromone isomers, the lack of inherent stereocontrol in traditional Kolbe electrolysis is a significant drawback. vulcanchem.com

Ultrasound-Assisted Reaction Optimization in this compound Synthesis

Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. numberanalytics.com

While direct ultrasound-assisted synthesis of this compound is not extensively documented, studies on analogous long-chain dimethylalkanes, such as 5,9-dimethylpentadecane and 5,9-dimethylhexadecane, highlight its potential. mdpi.comnih.gov In these syntheses, ultrasound irradiation has been effectively employed to support key steps, including the tosylation of alcohols and subsequent cross-coupling reactions with Grignard reagents. mdpi.comresearchgate.net

The benefits of sonication in these related syntheses suggest that it could be effectively applied to optimize the synthesis of this compound, particularly in steps involving the formation of carbon-carbon bonds or the introduction of functional groups.

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The synthesis of this compound and its stereoisomers has been achieved through various routes, each with distinct advantages and disadvantages regarding efficiency and stereocontrol. A comparative analysis is crucial for selecting the most appropriate method based on the desired outcome, whether it be the production of a racemic mixture for technical applications or a specific, biologically active stereoisomer.

| Synthetic Approach | Starting Material(s) | Key Steps | Overall Yield | Stereocontrol | Reference(s) |

| Chiral Pool Synthesis | β-citronellol | Wittig reactions, stereoselective reductions | 22% | Stereoisomeric mixture | |

| Chiral Pool Synthesis | Methyl (R)- and (S)-3-hydroxy-2-methylpropanoate | Not specified | Not specified | All four stereoisomers synthesized | researchgate.net |

| Chiral Pool Synthesis | (-)-isopulegol | Hydroboration-oxidation, mesylation, Grignard coupling | Not specified | Enantioselective synthesis of three stereoisomers | researchgate.net |

| Electrochemical Synthesis | 4-methyldodecanoic acid, 3-methylheptanoic acid | Kolbe electrolysis | Not specified (byproduct) | Racemic mixture | vulcanchem.com |

| Ultrasound-Assisted Synthesis (Analogous Compounds) | citronellol | Tosylation, Grignard coupling | 56-58% (for C15 & C16 analogs) | Racemic mixture | mdpi.comnih.gov |

In contrast, methods like Kolbe electrolysis provide a more direct route to the carbon skeleton but lack stereochemical control, yielding racemic mixtures. vulcanchem.com While potentially useful for producing the compound on a larger scale where stereopurity is not a concern, subsequent resolution of the isomers would be necessary for biological applications, adding complexity and cost.

Stereochemistry and Enantiomeric Purity of 5,9 Dimethylheptadecane

Chiral Centers and Possible Stereoisomers

5,9-Dimethylheptadecane is a saturated hydrocarbon with the chemical formula C₁₉H₄₀. nih.gov Its structure consists of a seventeen-carbon chain with two methyl group substituents at the C5 and C9 positions. The carbon atoms at these positions, C5 and C9, are chiral centers because they are each bonded to four different groups.

The presence of two chiral centers means that this compound can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with two chiral centers, there are 2² = 4 possible stereoisomers. These are:

(5R, 9R)-5,9-Dimethylheptadecane

(5S, 9S)-5,9-Dimethylheptadecane

(5R, 9S)-5,9-Dimethylheptadecane

(5S, 9R)-5,9-Dimethylheptadecane

The (5R, 9R) and (5S, 9S) isomers are a pair of enantiomers, as are the (5R, 9S) and (5S, 9R) isomers. The relationship between any other pairing, for example (5R, 9R) and (5R, 9S), is diastereomeric. Research has shown that for certain species of leafminer moths, such as Leucoptera scitella, only the (5S, 9S)-isomer is biologically active as a sex pheromone. researchgate.netresearchgate.netresearchgate.net

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C5 | Configuration at C9 | Relationship to (5R, 9R) |

|---|---|---|---|

| (5R, 9R) | R | R | Identical |

| (5S, 9S) | S | S | Enantiomer |

| (5R, 9S) | R | S | Diastereomer |

| (5S, 9R) | S | R | Diastereomer |

Enantioselective Synthesis Strategies and Their Control

The synthesis of stereochemically pure isomers of this compound is a significant challenge in organic chemistry. Various strategies have been developed to achieve high enantiomeric purity, often relying on the use of chiral starting materials or asymmetric reactions.

One common approach involves the use of a chiral pool , where the synthesis begins with a readily available and enantiomerically pure natural product. For instance, (R)- and (S)-propylene oxide have been used as chiral starting materials. tandfonline.com These can be converted into chiral building blocks, which are then coupled to form the desired stereoisomer of this compound. A key step in this process is the stereospecific inversion of a secondary tosylate, which proceeds via an Sₙ2 reaction with complete inversion of stereochemistry. tandfonline.com

Another strategy employs asymmetric catalysis , where a chiral catalyst directs the formation of one enantiomer over the other. For example, copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to cyclic substrates has been utilized in the synthesis of pheromone components. harvard.edu Similarly, asymmetric alkylations of chiral propionates and conjugate additions of butyl copper complexes to chiral crotonates have been employed to create key chiral intermediates with high diastereomeric purity. researchgate.net

Baker's yeast has also been utilized in the synthesis of this compound isomers. The enantioselective reduction of a ketone by baker's yeast can produce a chiral alcohol, which then serves as a precursor for the synthesis of specific stereoisomers. tandfonline.comcabidigitallibrary.org

More recent methods have focused on the stereoselective synthesis of all four possible stereoisomers to determine the active component of the pheromone for specific insect species. tandfonline.comresearchgate.net These syntheses often involve the coupling of two chiral fragments, each containing one of the desired stereocenters. For example, the synthesis of all four stereoisomers of 5,9-dimethylpentadecane (B1254883), a related pheromone, was achieved using the methyl esters of (S)- and (R)-3-hydroxy-2-methylpropanoic acid as the chiral sources. tandfonline.com A similar approach has been applied to the synthesis of this compound. researchgate.net

Table 2: Selected Enantioselective Synthesis Strategies for this compound and Related Compounds

| Strategy | Chiral Source/Catalyst | Key Reactions | Target Compound/Isomer | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | (R)- and (S)-propylene oxide | Stereospecific inversion of secondary tosylates (Sₙ2) | All four stereoisomers of this compound | tandfonline.com |

| Asymmetric Catalysis | Copper-phosphoramidite catalyst | Asymmetric conjugate addition | Isoprenoid building blocks for pheromone synthesis | harvard.edu |

| Biocatalysis | Baker's yeast | Enantioselective reduction of ketones | (5SR, 9S)-5,9-dimethylheptadecane | tandfonline.comcabidigitallibrary.org |

| Convergent Synthesis | Methyl esters of (S)- and (R)-3-hydroxy-2-methylpropanoic acid | Coupling of chiral sulfones and iodides | All four stereoisomers of 5,9-dimethylpentadecane | tandfonline.com |

Analytical Techniques for Stereoisomer Differentiation

Once the enantioselective synthesis is complete, it is crucial to verify the stereoisomeric purity of the final product. Several analytical techniques are employed for this purpose, with enantioselective gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.

Enantioselective HPLC is a powerful tool for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, a Chiralpak AS-H column has been successfully used to separate the enantiomers of a sulfone intermediate in the synthesis of this compound, confirming their high optical purity (>99% ee). tandfonline.com

Chiral Gas Chromatography (Chiral GC) is another widely used method for the analysis of volatile chiral compounds like hydrocarbons. Similar to enantioselective HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Modified cyclodextrins are common chiral selectors used in these columns. nih.gov The different interactions between the enantiomers and the CSP result in their separation, allowing for the determination of the enantiomeric excess. Chiral GC has been used to confirm the stereoisomeric purity of the final this compound products. researchgate.net

In some cases, derivatization of the chiral molecule may be necessary to enhance separation and detection. For chiral alcohols, which are often intermediates in pheromone synthesis, derivatization to their corresponding esters can improve resolution on a chiral GC column. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C-NMR, can also be used to differentiate between diastereomers. While enantiomers have identical NMR spectra in a non-chiral solvent, diastereomers have different physical properties and thus distinct NMR spectra. Small but discernible differences in the ¹³C-NMR spectra of the diastereomeric pairs of 5,9-dimethylpentadecane have been observed. tandfonline.com

Table 3: Analytical Techniques for Stereoisomer Differentiation of this compound and its Intermediates

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Enantioselective HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomeric sulfone intermediates using a Chiralpak AS-H column | tandfonline.com |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase | Determination of stereoisomeric purity of final this compound products | researchgate.net |

| ¹³C-NMR Spectroscopy | Different chemical environments for diastereomers | Differentiation between diastereomeric pairs of 5,9-dimethylpentadecane | tandfonline.com |

Biosynthetic Pathways and Precursor Chemistry of 5,9 Dimethylheptadecane

Hypothesized Biogenetic Origins of Methyl-Branched Alkanes

The biogenesis of methyl-branched alkanes in insects is primarily rooted in fatty acid metabolism. nih.gov Insects have evolved to utilize and modify standard metabolic products through the action of a few specialized, tissue-specific enzymes to create a diverse array of pheromones. nih.gov The carbon skeletons for these compounds are typically assembled de novo from simple precursors.

Key Hypotheses on Precursor Origins:

Fatty Acid Synthesis Pathway: The most widely accepted origin for hydrocarbon pheromones is the fatty acid synthesis (FAS) pathway. nih.gov In this process, a primer unit, such as acetyl-CoA or propionyl-CoA, is sequentially elongated. For methyl-branched alkanes, the incorporation of methyl-branched primers derived from amino acids like valine, leucine, and isoleucine, or the use of methylmalonyl-CoA as an extender unit, leads to the characteristic branching.

Isoprenoid Pathway: An alternative hypothesis, particularly for compounds with specific methyl branching patterns like the 1,5-dimethyl arrangement found in 5,9-dimethylheptadecane, involves the isoprenoid pathway. The chemical synthesis of this compound and related pheromones has been successfully achieved using β-citronellol, a monoterpenoid, as a starting material. nih.govresearchgate.net This suggests that a similar terpenoid-like precursor could potentially be utilized in its biological synthesis.

Host Plant Precursors: In some cases, insects may directly incorporate or modify chemical compounds obtained from their host plants to synthesize pheromones. alfa-chemistry.com

The following table summarizes the primary types of precursors involved in insect pheromone biosynthesis.

| Precursor Type | Description | Example Molecules |

| Simple Acyl-CoAs | Serve as primers and extenders in de novo fatty acid synthesis. | Acetyl-CoA, Propionyl-CoA, Methylmalonyl-CoA |

| Amino Acids | Catabolism provides branched-chain primers for fatty acid synthesis. | Valine, Leucine, Isoleucine |

| Isoprenoids | Proposed pathway for certain branched structures, derived from the mevalonate (B85504) pathway. | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

| Host Plant Compounds | Sequestered and modified by the insect. | Varies depending on the insect and host plant relationship. |

Enzymatic Mechanisms in Pheromone Biosynthesis

The transformation of simple precursors into complex pheromones like this compound is governed by a series of specific enzymatic reactions. The core of this process is the fatty acid synthesis machinery, followed by specialized modification steps.

The general biosynthetic route for hydrocarbon pheromones involves:

Assembly of a Methyl-Branched Fatty Acyl-CoA: This is accomplished by fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), which are key enzymes in general fat metabolism. alfa-chemistry.com The methyl branches are introduced by incorporating primers such as succinyl-CoA or methylmalonyl-CoA.

Elongation: The fatty acyl-CoA chain is extended to the correct length by specific elongase enzymes.

Reductive Modification and Decarboxylation: The fatty acyl-CoA is typically reduced to a fatty aldehyde and then decarbonylated to yield the final hydrocarbon. Alternatively, a process of elongation followed by decarboxylation can directly produce the alkane. nih.gov

The table below outlines the key enzyme classes involved in the biosynthesis of fatty acid-derived pheromones.

| Enzyme Class | Function in Biosynthesis |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA, a key building block for fatty acid chains. alfa-chemistry.com |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the chain elongation of fatty acids. alfa-chemistry.com |

| Elongases | Enzymes that extend the carbon chain of fatty acyl-CoAs beyond the typical C16/C18 lengths produced by FAS. nih.gov |

| Fatty Acyl-CoA Reductases (FARs) | Reduce fatty acyl-CoAs to fatty alcohols, which are precursors to aldehydes and acetate (B1210297) esters. frontiersin.org |

| Oxidases/Dehydrogenases | Convert fatty alcohols to aldehydes. frontiersin.org |

| Decarboxylases | Remove the carboxyl group from a fatty acid precursor to form the final hydrocarbon chain. nih.gov |

While the precise enzymes for this compound have not been fully characterized, the pathway is hypothesized to follow this general model, starting with the formation of a dimethyl-branched fatty acid, followed by elongation and decarboxylation to yield the C19 alkane.

Precursor Incorporation Studies in Biological Systems

To elucidate the specific biosynthetic pathways of pheromones, researchers employ precursor incorporation studies using isotopically labeled compounds. These studies involve applying a labeled potential precursor to the pheromone gland or relevant tissues and then analyzing the resulting pheromone for the presence and position of the label. lu.se

Methodology:

Labeled Precursors: Common precursors like [¹³C]- or [¹⁴C]-labeled acetate, propionate (B1217596), and succinate, as well as labeled amino acids, are administered to the insect.

Incubation and Extraction: After an incubation period, the pheromone is extracted from the gland.

Analysis: Techniques such as gas chromatography-mass spectrometry (GC-MS) are used to detect the incorporation of the isotopic label into the pheromone molecule. lu.se

While specific precursor incorporation studies for this compound in Leucoptera moths are not extensively detailed in the available literature, research on other methyl-branched insect hydrocarbons provides a strong predictive framework. In many beetles and cockroaches, the methyl branches are derived from the substitution of propionate (from methylmalonyl-CoA) for acetate (from malonyl-CoA) during fatty acid chain elongation. For a compound like this compound, this suggests a biosynthetic pathway involving a primer followed by elongation with both malonyl-CoA and methylmalonyl-CoA at specific steps to place the methyl groups at the C5 and C9 positions.

The expected origin of the carbon skeleton based on general methyl-branched alkane biosynthesis is detailed below.

| Carbon Source | Expected Role in this compound Biosynthesis |

| Acetate | Serves as the primary two-carbon donor (via malonyl-CoA) for the backbone of the hydrocarbon chain. |

| Propionate | Serves as the three-carbon donor (via methylmalonyl-CoA) for the segments containing the methyl branches at C5 and C9. |

| Succinate | Can be converted to propionyl-CoA and subsequently methylmalonyl-CoA, also acting as a source for methyl branches. |

| Amino Acids (e.g., Valine) | Can be catabolized to produce propionyl-CoA or other branched primers. |

Further research using labeled precursors in Leucoptera malifoliella or Leucoptera scitella would be required to definitively confirm the precise precursors and intermediates in the biosynthesis of this compound. nih.govresearchgate.net

Biological Function and Mechanistic Studies in Insect Chemical Communication

Role as a Sex Pheromone Component in Lepidopteran Species

5,9-Dimethylheptadecane has been identified as a key component of the female-produced sex pheromone in various moth species, particularly those belonging to the family Lyonetiidae. researchgate.netpherobase.com Its discovery in 1987 as the primary sex pheromone of the apple leaf miner moth, Leucoptera scitella, marked a significant finding in the study of insect chemical ecology. researchgate.net This compound is a member of a class of chiral methyl-branched hydrocarbons that function as specific communication signals in Lepidoptera. researchgate.netresearchgate.net

The biological activity of this compound is highly species-specific. In both Leucoptera scitella and Leucoptera malifoliella, it is the major, and in some cases the sole, component of the sex pheromone that elicits attraction in males. researchgate.netnih.govcabidigitallibrary.orgnih.gov Research has confirmed that for L. scitella, this compound is the primary attractant. researchgate.netgoogle.com Similarly, it is the main sex pheromone component for L. malifoliella. cabidigitallibrary.orgnih.govnih.gov The specificity of this chemical signal is crucial for reproductive isolation among closely related species.

It is important to note that while this compound is the primary pheromone for these species, other related compounds are found in the pheromone blends of other moths in the same genus. For instance, 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane (B1234090) are major and minor pheromone components, respectively, for the coffee leaf miner, Perileucoptera coffeella. researchgate.netresearchgate.net

The behavioral response of male moths to this compound is stereospecific. Field trapping experiments have demonstrated that male Leucoptera scitella are significantly attracted to sources baited with this compound. nih.gov The presence of two chiral centers at the C5 and C9 positions results in four possible stereoisomers: (5S,9S), (5R,9R), (5S,9R), and (5R,9S). Studies have shown that only one of these isomers is biologically active.

For Leucoptera scitella, field studies conclusively show that only the (5S,9S)-isomer is effective in attracting and capturing male moths. nih.govresearchgate.net Traps baited with the pure (5S,9S)-isomer resulted in significant male captures, while the other stereoisomers were inactive. nih.gov This indicates a highly tuned receptor system in the male antennae, capable of distinguishing between the different stereochemical configurations of the pheromone molecule.

The stereoisomeric purity of this compound is a critical determinant of its pheromonal efficacy. For Leucoptera scitella, the presence of the other three stereoisomers—(5R,9R), (5S,9R), and (5R,9S)—along with the active (5S,9S)-isomer does not inhibit the attraction of males. nih.govresearchgate.net This suggests that the non-active isomers are neutral in their effect, neither enhancing nor detracting from the attractiveness of the (5S,9S) form. nih.gov

This lack of antagonism from other stereoisomers is a notable characteristic of the pheromone system of L. scitella. In contrast, for other insect species, the presence of "wrong" stereoisomers can significantly reduce or even eliminate the response to the active pheromone component. The high degree of specificity for the (5S,9S)-isomer underscores the precision of chemical signaling in this species. nih.govresearchgate.net

Table 1: Behavioral Response of Leucoptera scitella Males to Stereoisomers of this compound

| Stereoisomer(s) | Behavioral Response (Trap Captures) | Reference |

| (5S,9S) | Active (Significant Captures) | nih.govresearchgate.net |

| (5R,9R) | Inactive | nih.gov |

| (5S,9R) | Inactive | nih.gov |

| (5R,9S) | Inactive | nih.gov |

| (5S,9S) + other isomers | Active (No significant difference from pure (5S,9S)) | nih.govresearchgate.net |

Integration within Complex Pheromone Blends

While this compound is the primary and often sole active component for species like Leucoptera scitella, it can also be part of a more complex pheromone blend in other Lepidopteran species. nih.govresearchgate.net In many moth species, the ratio of different components in a pheromone blend is critical for species recognition and optimal attraction. wur.nl

In the case of Leucoptera malifoliella, a minor component, 5,9-dimethyloctadecane, has been identified in female volatile extracts, constituting 4 to 8% of the amount of the major component, this compound. nih.gov Field tests have suggested that this minor component can act as a synergist when mixed with the major component in specific ratios. nih.gov The addition of racemic 5,9-dimethylhexadecane, another minor component identified in the sex pheromone of L. scitella, did not significantly influence trap catches or the behavior of approaching males. nih.gov

The precise composition of the pheromone blend, including the presence and ratio of major and minor components, contributes to the specificity and efficacy of the chemical signal, preventing cross-attraction between different species. wur.nl

Table 2: Pheromone Composition for Selected Leucoptera Species

| Species | Major Component | Minor Component(s) | Reference |

| Leucoptera scitella | This compound | 5,9-Dimethylhexadecane | researchgate.netnih.gov |

| Leucoptera malifoliella | This compound | 5,9-Dimethyloctadecane | nih.gov |

| Perileucoptera coffeella | 5,9-Dimethylpentadecane | 5,9-Dimethylhexadecane | researchgate.netresearchgate.net |

Chemically-Mediated Insect-Plant Interactions (indirect)

There is no direct evidence to suggest that this compound is involved in direct chemically-mediated interactions between insects and plants, such as host plant selection or oviposition stimulation. Its primary established role is in intraspecific communication as a sex pheromone. researchgate.netnih.gov

However, the use of this pheromone for pest monitoring in agricultural settings, such as apple orchards for controlling Leucoptera scitella, represents an indirect link to insect-plant interactions. researchgate.netgoogle.com Pheromone-baited traps are used to monitor pest populations, allowing for more targeted and timely application of control measures, thereby mediating the impact of the insect on its host plant. google.com

Structure Activity Relationships Sar of 5,9 Dimethylheptadecane Analogues and Derivatives

Impact of Alkyl Chain Length Variation on Biological Activity

The length of the hydrocarbon chain is a critical factor in the efficacy of long-chain hydrocarbons as insect pheromones. Variations in chain length can significantly alter the volatility and binding affinity of the molecule to the receptor, thereby influencing its biological activity.

Research on species closely related to those that use 5,9-dimethylheptadecane as a primary pheromone component has illuminated the effects of modifying the carbon backbone. For instance, in the case of Leucoptera malifoliella, a species that uses this compound as its major sex pheromone component, a related compound with a longer carbon chain, 5,9-dimethyloctadecane, has been identified as a minor component of its pheromone blend. researchgate.net Field tests have demonstrated that 5,9-dimethyloctadecane can act as a synergist, enhancing the attractiveness of the primary pheromone. This suggests that while a C17 backbone is optimal for the primary recognition, a slightly longer C18 chain in a secondary compound can play a significant role in modulating the behavioral response.

Conversely, analogues with shorter chain lengths, such as 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane (B1234090), are major and minor sex pheromone components, respectively, for the coffee leaf miner, Perileucoptera coffeella. nih.gov This highlights the species-specificity of pheromone perception, where a difference of just one or two carbons in the alkyl chain can define the chemical communication channel for a particular species.

| Compound Name | Alkyl Chain Length | Target Species | Observed Biological Activity |

|---|---|---|---|

| This compound | C17 | Leucoptera scitella, Leucoptera malifoliella | Major sex pheromone component. researchgate.net |

| 5,9-Dimethyloctadecane | C18 | Leucoptera malifoliella | Minor component; acts as a synergist. researchgate.net |

| 5,9-Dimethylhexadecane | C16 | Perileucoptera coffeella | Minor sex pheromone component. nih.gov |

| 5,9-Dimethylpentadecane | C15 | Perileucoptera coffeella | Major sex pheromone component. nih.gov |

Chirality and Stereochemical Configuration in SAR Studies

For molecules with chiral centers, the stereochemical configuration is often a critical factor in their biological activity. In many cases, only one of the possible stereoisomers of a pheromone is biologically active, while the others may be inactive or even inhibitory. This enantioselectivity is a hallmark of the highly specific interactions between pheromone molecules and their protein receptors.

In the case of this compound, which has two chiral centers at the C5 and C9 positions, there are four possible stereoisomers: (5S,9S), (5R,9R), (5S,9R), and (5R,9S). Extensive research on the sex pheromone of Leucoptera scitella has revealed that only the (5S,9S)-isomer is biologically active. nih.gov Field trapping experiments have shown that traps baited with the pure (5S,9S)-5,9-dimethylheptadecane were highly attractive to male moths, while the other stereoisomers elicited no response. nih.gov Furthermore, the presence of the other stereoisomers did not appear to inhibit the activity of the (5S,9S)-isomer. nih.gov

| Compound Name | Stereoisomer | Target Species | Observed Biological Activity |

|---|---|---|---|

| This compound | (5S,9S) | Leucoptera scitella | The only biologically active isomer; highly attractive. nih.gov |

| (5R,9R) | Leucoptera scitella | Inactive. nih.gov | |

| (5S,9R) | Leucoptera scitella | Inactive. nih.gov | |

| (5R,9S) | Leucoptera scitella | Inactive. nih.gov | |

| 3,13-Dimethylheptadecane | (3S,13R) | Nepytia freemani | The most active single isomer. nih.gov |

| (3R,13R) | Nepytia freemani | Significantly less active than (3S,13R). nih.gov | |

| (3R,13S) | Nepytia freemani | Significantly less active than (3S,13R). nih.gov | |

| (3S,13S) | Nepytia freemani | Significantly less active than (3S,13R). nih.gov | |

| 3,13-Dimethylheptadecane | Blend of all four stereoisomers | Nepytia freemani | Significantly more attractive than the (3S,13R)-isomer alone. nih.gov |

Computational Chemistry and Theoretical Modeling of 5,9 Dimethylheptadecane

Conformational Analysis and Energy Minimization Studies

Conformational analysis of 5,9-dimethylheptadecane is crucial for understanding its physical properties and biological activity. As a long-chain alkane with two methyl branches, the molecule possesses a high degree of rotational freedom, leading to a vast number of possible three-dimensional arrangements (conformers).

Energy minimization studies are employed to identify the most stable conformers, which correspond to local minima on the potential energy surface. These calculations typically use force fields—collections of parameters that define the energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the resulting energy, computational software can locate low-energy structures.

For this compound, the primary focus is on the dihedral angles along the seventeen-carbon backbone and the orientation of the methyl groups at the C5 and C9 positions. The lowest energy conformers are generally those that minimize steric hindrance, adopting staggered arrangements along C-C bonds to reduce repulsive van der Waals interactions. The extended, linear-like conformer is often a starting point, but gauche interactions can introduce bends in the chain, leading to more compact structures that may also be energetically favorable. The results of such an analysis would typically yield the relative energies of various stable conformers, indicating which shapes the molecule is most likely to adopt.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data representative of what a conformational analysis study would yield.

| Conformer Description | Key Dihedral Angles (C4-C5-C6, C8-C9-C10) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Fully Extended (Anti-Anti) | ~180°, ~180° | 0.00 | 45.2 |

| Bent (Anti-Gauche) | ~180°, ~60° | 0.85 | 20.1 |

| Bent (Gauche-Anti) | ~60°, ~180° | 0.85 | 20.1 |

| Compact (Gauche-Gauche) | ~60°, ~60° | 1.70 | 9.0 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of both intramolecular dynamics and intermolecular interactions. mdpi.com For this compound, an MD simulation would involve placing multiple molecules in a simulation box and calculating the forces between them using a chosen force field (e.g., a united-atom model where CH₂, and CH₃ groups are treated as single interaction centers). epfl.ch

These simulations can reveal how molecules of this compound interact with each other in a liquid state or with other molecules, such as solvents or biological macromolecules. nih.gov Key properties derived from MD simulations include:

Van der Waals Forces: As a nonpolar alkane, its interactions are dominated by these weak, short-range attractions and repulsions, which are critical for properties like boiling point and viscosity. byu.edu

Hydrophobic Interactions: When simulated in an aqueous environment, the alkane molecules would exhibit hydrophobic behavior, clustering together to minimize contact with water. nih.gov

Diffusion and Transport: Simulations can predict the self-diffusion coefficient, which characterizes how quickly the molecules move within a bulk fluid, a key parameter in its function as a chemical signal.

The results help explain the macroscopic physical properties of the compound and are foundational for understanding how it moves through different media to reach a biological target.

Quantum Chemical Calculations of Electronic Structure

While force-field-based methods are efficient for large systems and long simulations, quantum chemical calculations provide a more fundamental and accurate description of a molecule's electronic structure. mdpi.com These ab initio or Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

For this compound, quantum calculations can be used to:

Verify Geometries: Accurately determine the bond lengths, bond angles, and dihedral angles of the lowest-energy conformers.

Calculate Electronic Properties: Determine the molecule's total energy, dipole moment (which is expected to be very close to zero for this nonpolar alkane), and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Map the Electrostatic Potential (ESP): The ESP surface reveals the charge distribution across the molecule. For an alkane, this would show a generally neutral surface with very weak negative potential associated with the C-H bonds, confirming its nonpolar, hydrophobic character.

These calculations are computationally intensive and are typically performed on a single molecule or a small cluster rather than a large bulk system. The data obtained provides a benchmark for the accuracy of the less-demanding force fields used in MD simulations.

Table 2: Representative Quantum Chemical Data for this compound This table shows hypothetical but typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G level of theory) for the lowest-energy conformer.*

| Property | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | -748.654 | Hartrees |

| HOMO Energy | -10.8 | eV |

| LUMO Energy | +1.2 | eV |

| HOMO-LUMO Gap | 12.0 | eV |

Modeling of Pheromone-Receptor Binding Interactions (theoretical)

The biological activity of this compound as a sex pheromone for the moth Leucoptera scitella is highly specific to its (5S,9S) stereoisomer. This specificity points to a precise interaction with a protein receptor in the male moth's antenna. acs.org Computational modeling is an invaluable tool for exploring the theoretical basis of this interaction.

The process involves several stages:

Pheromone Transport: In insects, hydrophobic pheromones are thought to be carried through the aqueous sensillar lymph by Pheromone-Binding Proteins (PBPs). acs.org Molecular docking could be used to predict how the different stereoisomers of this compound fit into the hydrophobic binding pocket of a PBP.

Receptor Binding: The ultimate signal transduction occurs when the pheromone binds to an Olfactory Receptor (OR), a transmembrane protein. royalsocietypublishing.org Since the specific OR for L. scitella is not yet characterized, a homology model of the receptor would first need to be built based on the structures of known insect ORs.

Molecular Docking and Simulation: Using the homology model, molecular docking simulations would be performed to predict the binding mode and affinity of the four stereoisomers—(5S,9S), (5R,9R), (5S,9R), and (5R,9S)—within the receptor's binding site. It is hypothesized that the active (5S,9S) isomer forms a more stable complex with a lower binding energy due to a better stereochemical and energetic match with the amino acid residues in the binding pocket. Molecular dynamics simulations of the pheromone-receptor complex can further refine the binding pose and analyze the stability of the key interactions (e.g., hydrogen bonds, van der Waals contacts) over time. nih.gov

These theoretical models can generate specific hypotheses about which amino acid residues are critical for binding the active isomer, guiding future experimental work to validate the model and understand the molecular basis of pheromone perception.

Ecological Implications and Environmental Fate

Natural Occurrence and Distribution in Ecosystems

5,9-Dimethylheptadecane is a naturally occurring branched alkane that has been identified as a key semiochemical, specifically a sex pheromone, in several species of insects. Its presence is integral to the chemical communication systems of these organisms, playing a crucial role in their reproductive cycles.

The most well-documented occurrence of this compound is as the primary component of the female-produced sex pheromone of the leaf miner moth, Leucoptera scitella. researchgate.netsbmicrobiologia.org.br This compound is released by female moths to attract males for mating, demonstrating a high degree of species specificity in its biological activity. researchgate.net Research has shown that of the four possible stereoisomers of this compound—(5S,9S), (5R,9R), (5S,9R), and (5R,9S)—only the (5S,9S)-isomer is biologically active in attracting male L. scitella. researchgate.net

In addition to L. scitella, this compound has been identified as a pheromone component in other moth species. For instance, it is one of three components of the sex pheromone of the apple leafminer moth, Lyonetia prunifoliella. researchgate.net It is also a major component of the sex pheromone of Perileucoptera coffeella, a pest of coffee trees, along with 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane (B1234090) as a minor component. brieflands.comnih.gov

The distribution of this compound in ecosystems is therefore closely linked to the habitats of these insect species. These moths are typically found in agricultural and forested ecosystems where their host plants are present. The release of this compound into the environment is localized and occurs in minute quantities, consistent with its function as a highly potent chemical signal effective over specific distances to attract mates.

Table 1: Documented Natural Occurrences of this compound in Insects

| Species | Family | Role of this compound |

| Leucoptera scitella | Lyonetiidae | Primary female-produced sex pheromone researchgate.netsbmicrobiologia.org.br |

| Lyonetia prunifoliella | Lyonetiidae | Component of a three-part sex pheromone researchgate.net |

| Perileucoptera coffeella | Lyonetiidae | Major component of the female sex pheromone brieflands.comnih.gov |

Environmental Transport and Degradation Pathways (non-toxicological)

Specific studies on the environmental transport and degradation of this compound are limited. However, its likely fate can be inferred from the general behavior of long-chain and branched alkanes in the environment.

Environmental Transport:

As a semiochemical, this compound is released into the atmosphere. Its transport is likely governed by local atmospheric conditions such as wind speed and direction. Being a relatively large and hydrophobic molecule, it is expected to have low volatility. Recent research suggests that pheromones can be adsorbed onto aerosols, which can enhance their persistence in the air and control their transport over longer distances than would be possible through simple molecular diffusion alone. researchgate.netnih.govacs.org This mechanism could protect the pheromone from rapid degradation and allow it to remain in the air for a longer duration, thereby increasing the chance of reaching its target. researchgate.netnih.govacs.org

Due to its hydrophobic nature, if this compound is deposited on soil or water, it is expected to have low water solubility and would preferentially partition to soil organic matter or sediments.

Degradation Pathways:

The degradation of this compound in the environment is expected to occur through both biotic and abiotic processes.

Biodegradation: This is likely the primary degradation pathway for this compound in soil and water. Microorganisms, including various bacteria and fungi, are known to degrade alkanes. The process typically begins with the oxidation of the alkane by enzymes such as alkane hydroxylases. nih.govresearchgate.netnih.gov The rate of biodegradation of alkanes is influenced by several factors, including the chain length and the degree of branching. While linear alkanes are generally degraded more readily, branched alkanes can also be metabolized by microorganisms. stackexchange.comenviro.wiki However, extensive branching, particularly the presence of tertiary and quaternary carbon atoms, can hinder enzymatic attack and slow down the degradation process. stackexchange.com Given that this compound has two methyl branches, its biodegradation rate may be slower than that of its linear counterpart, n-heptadecane. Microbial consortia are often more effective at degrading complex hydrocarbons than single strains. sbmicrobiologia.org.br

Abiotic Degradation: In the atmosphere, this compound can be subject to photooxidation, primarily through reactions with hydroxyl radicals (•OH). allenpress.com This process would lead to the breakdown of the molecule into smaller, more oxidized compounds. However, its persistence may be enhanced if adsorbed to aerosols. researchgate.netnih.govacs.org In soil and water, abiotic degradation processes for such a compound are generally considered to be slow compared to biodegradation.

Role in Trophic Interactions (non-toxicological)

The primary role of this compound in trophic interactions is as an information-carrying molecule (semiochemical) that mediates interactions between organisms of the same species (pheromones).

Its function as a sex pheromone directly influences the reproductive success of species like Leucoptera scitella. By attracting males to females, it facilitates mating and the continuation of the species. This, in turn, has indirect effects on the trophic levels that interact with these moths. For example, the population dynamics of these herbivorous insects, influenced by their reproductive success, will impact the host plants they feed on and the predators and parasitoids that prey upon them.

The specificity of the pheromone signal is crucial. The fact that only the (5S,9S)-isomer of this compound is active for L. scitella demonstrates a highly evolved chemical communication channel that minimizes cross-attraction of other species, thus ensuring reproductive isolation. researchgate.net

While the primary role is intraspecific communication, the release of pheromones can be exploited by other organisms in a process known as chemical eavesdropping. Predators and parasitoids of pheromone-releasing insects can evolve to detect these chemical cues to locate their prey or hosts. Although there is no specific documented evidence of this for this compound, it is a known phenomenon in insect chemical ecology.

Furthermore, social insects such as ants and bees use cuticular hydrocarbons, which include branched alkanes, for nestmate recognition and communication. researchgate.net While this compound itself has not been identified in this context, it belongs to the class of compounds that are fundamental to these social interactions. The exchange of such chemical cues can occur through direct contact or through processes like trophallaxis (the mouth-to-mouth exchange of food and other substances), which facilitates the spread of information throughout a colony. nih.govwikipedia.org

Table 2: Summary of Roles in Trophic Interactions

| Interaction Type | Role of this compound | Ecological Consequence |

| Intraspecific Communication | Sex pheromone for various moth species (e.g., Leucoptera scitella) researchgate.netsbmicrobiologia.org.br | Facilitates mating and reproduction, influencing population dynamics. |

| Potential Interspecific Interaction | Potential cue for predators/parasitoids (Chemical Eavesdropping) | Could increase predation/parasitism rates on the pheromone-releasing species. |

| Trophic Cascade Effect | Influences herbivore population | Indirectly affects host plant populations and the predators of the herbivores. |

Applications in Applied Entomology and Agricultural Research

Development of Pheromone-Based Monitoring Tools

The primary application of 5,9-Dimethylheptadecane in agricultural research is its use as a sex attractant in traps to monitor populations of specific lepidopteran pests. This compound is the identified sex pheromone of the moth Leucoptera scitella and the major component of the sex pheromone for Leucoptera malifoliella (pear leaf blister moth). researchgate.netcabidigitallibrary.org Pheromone-based monitoring tools provide accurate information about pest population dynamics, allowing for timely and targeted pest management interventions. usamv.ro

Research has shown that traps baited with this compound are highly effective and selective for capturing male moths of these species. usamv.ro While studies on the stereoisomers of this compound have identified the (S,S) isomer as the most biologically active for L. scitella, field tests have confirmed that stereoisomeric mixtures are also highly attractive to males. researchgate.netnih.gov This indicates that racemic mixtures are appropriate and effective for use in commercial pheromone-based monitoring tools. researchgate.net

For L. malifoliella, research has identified 5,9-dimethyloctadecane as a minor component of the female's volatile extract. nih.gov Field tests have demonstrated that this compound acts as a synergist when combined with the major component, this compound, in a ratio between 100:0.1 and 100:5. nih.gov This discovery has allowed for the development of more potent and attractive lures for monitoring this pest. Commercially available lures for L. malifoliella are designed for use in various trap types, such as Delta and Wing traps, and typically have a field life of around 40 days. pherobio.com

The effectiveness of these monitoring tools has been documented in field studies. For instance, a multi-year study in a Romanian cherry orchard demonstrated the efficacy of traps baited with this compound for monitoring the flight dynamics of L. malifoliella. The data collected is crucial for determining the number of generations per year and the peak flight periods, which informs the optimal timing for control measures. usamv.ro

Table 1: Field Monitoring Data for Leucoptera malifoliella Using Pheromone Traps Baited with this compound in a Cherry Orchard

| Year | Total Male Moths Captured | Peak Flight Capture (Date) | Generation 1 Captures | Generation 2 Captures | Generation 3 Captures |

|---|---|---|---|---|---|

| 2021 | 6,390 | 1,993 (Aug 31) | 1,528 (Peak on May 25) | Data not specified | 3,001 (Peak on Aug 31) |

| 2022 | 4,522 | 2,612 (May 25) | Data not specified | Data not specified | No third generation recorded |

Data sourced from a study on L. malifoliella population dynamics. The absence of a third generation in 2022 was potentially due to the population decrease resulting from trapping efforts in the previous year. usamv.ro

Strategies for Pest Management Utilizing this compound (e.g., Mating Disruption)

Beyond monitoring, this compound is integral to direct pest management strategies, primarily through mass trapping and the proposed method of mating disruption. researchgate.netusamv.ro

Mass Trapping: This strategy involves deploying a high density of pheromone traps throughout an orchard or field. The goal is not simply to monitor the population, but to capture a significant portion of the male moth population. By removing a large number of males, the probability of females successfully mating is reduced, leading to a decrease in the subsequent generation's population size. The use of pheromone traps for mass trapping of L. malifoliella has been proven efficient and is recommended as a component of integrated pest management strategies. usamv.ro

Mating Disruption: This technique involves permeating the atmosphere of a crop area with a high concentration of the synthetic sex pheromone. The abundance of the pheromone makes it difficult or impossible for male moths to locate calling females, thus disrupting the mating cycle. Mating disruption is considered a potential biological control method for L. scitella. researchgate.net The mechanism relies on several principles:

Competitive Attraction: Male moths are attracted to numerous synthetic pheromone sources (dispensers) instead of the females.

Sensory Habituation: The male's sensory receptors become desensitized to the pheromone due to constant exposure, reducing their responsiveness to a female's call.

Camouflage: The high concentration of the synthetic pheromone masks the natural, weaker pheromone plumes released by females.

While specific, large-scale field trial data on the efficacy of mating disruption for pests responsive to this compound is not extensively detailed in the provided search results, the strategy is a well-established pest management tactic for other lepidopteran species. mdpi.com A mating disruption program for L. scitella or L. malifoliella would involve the strategic placement of dispensers that release this compound over a prolonged period, timed to coincide with the flight periods of the adult moths.

Table 2: Conceptual Framework for a Mating Disruption Strategy Using this compound

| Component | Description | Target Pest Example |

|---|---|---|

| Active Compound | This compound (potentially blended with synergists like 5,9-dimethyloctadecane). nih.gov | Leucoptera scitella, Leucoptera malifoliella. researchgate.net |

| Dispenser Type | Slow-release formulations such as membrane dispensers, flakes, or sprayable microcapsules designed for consistent atmospheric release. | Area-wide application in orchards (apple, pear, cherry). cabidigitallibrary.orgusamv.ro |

| Application Timing | Deployment just before the anticipated start of the first adult flight of the season, with reapplication as needed based on dispenser longevity and subsequent generations. | Coordinated with flight monitoring data from pheromone traps. usamv.ro |

| Objective | To reduce successful mating events to a level where the larval population does not reach the economic injury threshold. | Suppression of leaf miner populations and reduction of leaf damage. usamv.ro |

Future Research Directions

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of insect cuticular hydrocarbons (CHCs), including branched alkanes like 5,9-Dimethylheptadecane, is a complex process that is not yet fully elucidated. researchgate.netnih.gov While it is known that CHCs are primarily synthesized in specialized cells called oenocytes and derived from fatty acid metabolism, the specific enzymes and genetic pathways responsible for creating the characteristic methyl branches at the C5 and C9 positions of this compound are largely unknown. researchgate.netnih.gov

Future research should focus on identifying the specific elongases, desaturases, and methyltransferases involved in the biosynthetic pathway of this compound. The use of modern molecular biology techniques, such as genomics and RNA interference (RNAi) to knock down specific genes, could provide significant insights into the enzymes responsible for hydrocarbon synthesis. nih.gov Unraveling these pathways would not only be a significant fundamental scientific discovery but could also open doors to manipulating pheromone production for pest management strategies.

Development of Novel Stereoselective Synthetic Methodologies

The stereochemistry of this compound is crucial for its biological activity, with specific stereoisomers often eliciting the strongest behavioral responses in insects. nih.gov While methods for the stereoselective synthesis of this compound and related branched alkanes have been developed, these can be complex, multi-step processes. nih.govresearchgate.netmdpi.com There is a continuing need for the development of more efficient, cost-effective, and environmentally friendly synthetic routes.

Future research in this area could explore the use of novel catalysts, enzymatic reactions, and innovative synthetic strategies to achieve high stereoselectivity. mdpi.commdpi.comrsc.org The development of methodologies that allow for the selective synthesis of each of the four possible stereoisomers of this compound in high purity is particularly important for detailed structure-activity relationship studies and for the development of highly specific pest monitoring and control tools.

| Synthetic Approach | Key Features | Potential for Improvement |

| Current Methods | Often involve multiple steps, chiral auxiliaries, or stoichiometric amounts of chiral reagents. nih.govresearchgate.netmdpi.com | Increased step economy, higher overall yields, and reduced waste. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to introduce stereocenters with high enantioselectivity. | Development of more robust and selective catalysts for the specific branching pattern of this compound. |

| Biocatalysis | Employment of enzymes to perform specific stereoselective transformations. | Discovery and engineering of enzymes with high specificity for the synthesis of branched alkanes. |

| Flow Chemistry | Continuous production processes that can offer better control over reaction conditions and scalability. | Adaptation of existing multi-step syntheses to continuous flow systems for more efficient production. |

Advanced Computational Studies on Pheromone-Receptor Dynamics

The initial step in pheromone perception involves the binding of the pheromone molecule to a specific olfactory receptor (OR) located on the antennae of the insect. nih.govnih.gov Understanding the precise molecular interactions between this compound and its cognate receptor is fundamental to deciphering the mechanism of olfaction and for the rational design of pheromone analogues or antagonists.

Advanced computational techniques, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the binding pocket of the receptor and the key amino acid residues involved in ligand recognition. nih.govbiorxiv.org These in silico approaches can predict the binding affinities of different stereoisomers and novel synthetic compounds, thereby guiding the synthesis of more potent and selective pheromone lures. elifesciences.org Future research should aim to clone and express the specific ORs that detect this compound and use these expressed receptors in conjunction with computational modeling to build accurate models of pheromone-receptor interactions.

Ecological Studies on Environmental Factors Influencing Pheromone Production and Release

The production and release of pheromones by insects are not static processes but are influenced by a variety of environmental factors. livetoplant.comnih.govoup.com Temperature, humidity, light cycles, and the availability and quality of host plants can all impact the quantity and composition of the pheromone blend an insect produces. livetoplant.comnih.govjppres.com

Future ecological research should investigate how these abiotic and biotic factors specifically affect the production and release of this compound in relevant insect species. Such studies could involve field observations correlated with environmental data, as well as controlled laboratory experiments where specific environmental parameters are manipulated. A deeper understanding of these influences is crucial for optimizing the use of pheromone traps in pest management programs, as the timing and effectiveness of these traps can be significantly affected by environmental conditions. nih.govoup.com For instance, higher temperatures can increase the volatility of pheromones, potentially affecting their dispersal and longevity in the environment. livetoplant.com

Identification of Novel Biological Roles beyond Pheromonal Activity

While this compound is primarily known for its role as a sex pheromone, it is important to consider that insect cuticular hydrocarbons often serve multiple functions. researchgate.netresearchgate.netresearchgate.net CHCs are integral components of the insect's outer waxy layer, where they play a crucial role in preventing desiccation. researchgate.netnih.gov They can also be involved in species and kin recognition, social interactions, and as kairomones for predators and parasitoids. antwiki.orgoup.com

Future research should explore the potential for this compound to have biological roles beyond that of a sex attractant. This could involve investigating its presence and concentration on different body parts of both male and female insects, as well as in different life stages. Behavioral assays designed to test for roles in aggregation, trail marking, or defense could also reveal novel functions. Uncovering additional biological roles for this compound would provide a more complete picture of its ecological significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。